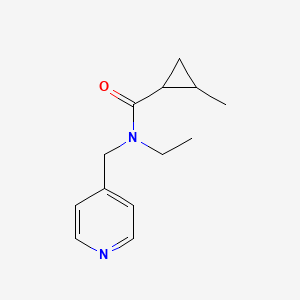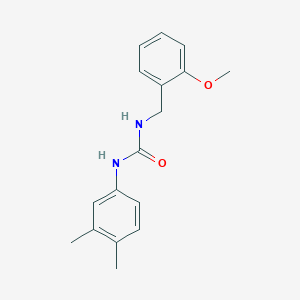![molecular formula C19H15N3O B5363880 3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5363880.png)
3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile, also known as ABAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABAN is a unique compound that possesses a benzimidazole and acrylonitrile moiety in its chemical structure, making it an interesting target for synthetic chemists.
Mécanisme D'action
The mechanism of action of 3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of specific enzymes that are required for cell growth and division, leading to the death of cancer cells. In organic electronics, this compound has been shown to exhibit excellent electron transport properties due to its unique chemical structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In organic electronics, this compound has been shown to exhibit excellent electron transport properties, making it a suitable material for the development of electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is its unique chemical structure, which makes it a suitable compound for studying the mechanism of action of various enzymes and proteins. This compound also exhibits excellent electron transport properties, making it a suitable material for the development of electronic devices. However, one limitation of this compound is its complex synthesis method, which requires expertise in synthetic organic chemistry.
Orientations Futures
There are several future directions for the study of 3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile. One direction is the development of novel materials using this compound as a building block. This compound has been used in the synthesis of metal-organic frameworks and porous polymers, but there is still room for the development of new materials. Another direction is the study of the mechanism of action of this compound in cancer cells. Although this compound has been shown to inhibit the growth and proliferation of cancer cells, its exact mechanism of action is not fully understood. Finally, the development of new synthetic methods for this compound could lead to the synthesis of new compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile involves a multistep process that requires expertise in synthetic organic chemistry. The first step involves the preparation of 2-(1H-benzimidazol-2-yl)acetonitrile, which is then reacted with 3-(allyloxy)phenylboronic acid in the presence of a palladium catalyst to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for further research.
Applications De Recherche Scientifique
3-[3-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential applications in organic electronics, where it has been shown to exhibit excellent electron transport properties. Additionally, this compound has been used in the synthesis of novel materials, such as metal-organic frameworks and porous polymers.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-prop-2-enoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-10-23-16-7-5-6-14(12-16)11-15(13-20)19-21-17-8-3-4-9-18(17)22-19/h2-9,11-12H,1,10H2,(H,21,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPBWSHVZQQKV-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5363832.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5363851.png)

![2-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzylidene)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5363858.png)
![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)
![4-{4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5363870.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363876.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5363886.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5363901.png)